molecular formula C16H29NO4 B12306104 Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Cat. No.: B12306104
M. Wt: 299.41 g/mol
InChI Key: WHWYTFFDAIEZCH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, hydroxyethyl, and methylbutenyl groups, imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxyethyl and methylbutenyl groups can be introduced through subsequent reactions involving appropriate alcohols and alkenes under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group, if present, can be reduced back to the alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxyethyl and methylbutenyl groups may interact with enzymes or receptors, modulating their activity and leading to specific biological responses. The morpholine ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and carboxylate group but differ in their substituents.

    Tert-butyl esters: Compounds with the tert-butyl ester functional group, which can influence their reactivity and stability.

    Hydroxyethyl derivatives: Compounds containing the hydroxyethyl group, which can participate in hydrogen bonding and other interactions.

Uniqueness

Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both hydroxyethyl and methylbutenyl groups on the morpholine ring provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-enyl)morpholine-4-carboxylate

InChI

InChI=1S/C16H29NO4/c1-12(2)7-8-16(13(3)18)11-17(9-10-20-16)14(19)21-15(4,5)6/h7,13,18H,8-11H2,1-6H3

InChI Key

WHWYTFFDAIEZCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CN(CCO1)C(=O)OC(C)(C)C)CC=C(C)C)O

Origin of Product

United States

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